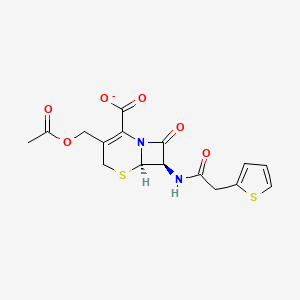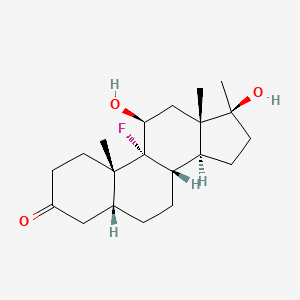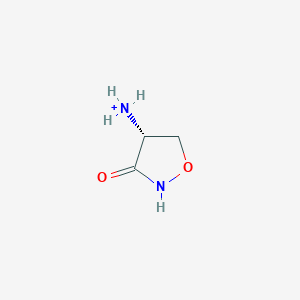
D-cycloserine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-cycloserine(1+) is an organic cation that is the conjugate acid of D-cycloserine, obtained by protonation of the amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a D-cycloserine.
Wissenschaftliche Forschungsanwendungen
1. Neuropsychiatric Applications D-Cycloserine (D-CS) has been explored for its therapeutic potential in various neuropsychiatric disorders, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism. It's also studied for neurological diseases like dementia, Alzheimer’s disease, and spinocerebellar degeneration. Its role as a partial NMDA-agonist central to these applications is highlighted in clinical trials, emphasizing its safety in low-dose therapy (Schade & Paulus, 2015).
2. Cognitive Enhancement Studies on aged rats have shown that D-CS can enhance cognition, specifically improving spatial memory. This cognitive enhancement property makes it a candidate for treating cognitive impairments (Baxter et al., 1994).
3. Mechanism of Inhibition in Mycobacterium tuberculosis D-CS’s unique mechanism as a slow-onset inhibitor of MtDdl, specific to the M. tuberculosis enzyme orthologue, presents new opportunities for rational drug design against this clinically validated target (Prosser & de Carvalho, 2013).
4. Enhancement of Exposure Therapy for Anxiety Disorders D-CS has been evaluated as an adjunct to exposure therapy for disorders like social anxiety disorder and PTSD. Studies suggest its potential in enhancing treatment outcomes and reducing symptom severity (Guastella et al., 2008), (Litz et al., 2012).
5. Facilitation of Fear Extinction and Exposure Therapy A meta-analysis suggests that D-CS can enhance fear extinction and exposure therapy, particularly effective when administered a limited number of times and immediately before or after extinction training/exposure therapy (Norberg et al., 2008).
6. Impact on Motor Cortical Neuroplasticity D-CS has been shown to selectively potentiate motor cortical excitability enhancements induced by anodal transcranial direct current stimulation (tDCS). This suggests its potential in improving cognitive functions by stabilizing the strengthening of NMDA receptors (Nitsche et al., 2004).
7. Investigation of Timing for Therapy Augmentation Research on D-CS's timing in relation to cognitive-behavioral therapy for anxiety disorders aims to optimize treatment outcomes. The research suggests the importance of fear levels at the end of exposure sessions in determining D-CS's effect (Hofmann et al., 2015).
8. Resistance Mechanism in Mycobacterium Studies show D-CS resistance in Mycobacterium involves overexpression of the alrA gene due to a promoter-up mutation. This provides insights into resistance mechanisms in pathogenic mycobacteria (Caceres et al., 1997).
9. Pediatric Posttraumatic Stress Treatment Trials with pediatric PTSD patients have tested D-CS as an adjunct to cognitive behavioral therapy. The results suggest a trend toward speeding PTSD symptom recovery, particularly in maintaining attention improvements (Scheeringa & Weems, 2014).
Eigenschaften
Produktname |
D-cycloserine(1+) |
|---|---|
Molekularformel |
C3H7N2O2+ |
Molekulargewicht |
103.1 g/mol |
IUPAC-Name |
[(4R)-3-oxo-1,2-oxazolidin-4-yl]azanium |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1 |
InChI-Schlüssel |
DYDCUQKUCUHJBH-UWTATZPHSA-O |
Isomerische SMILES |
C1[C@H](C(=O)NO1)[NH3+] |
Kanonische SMILES |
C1C(C(=O)NO1)[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



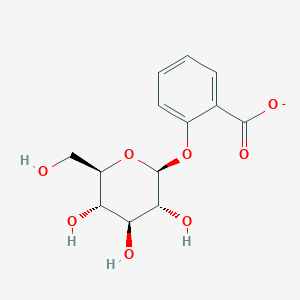
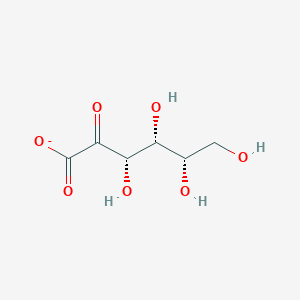
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
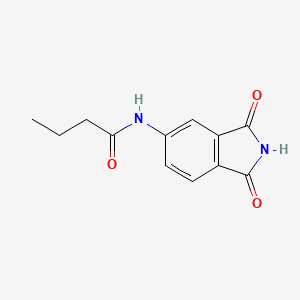
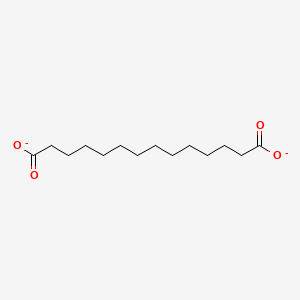
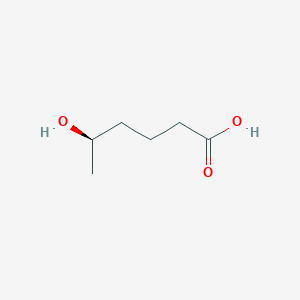
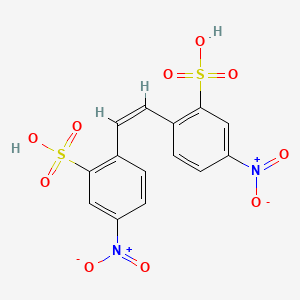
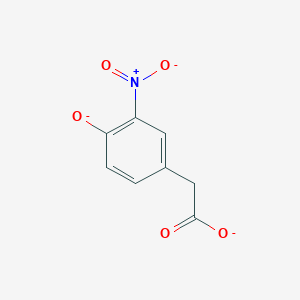
![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)
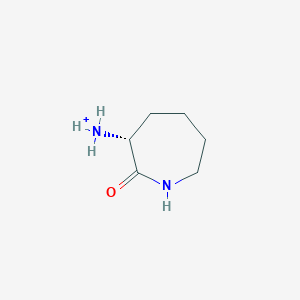
![3-[[Hydroxy(nitroso)amino]-propylamino]propylazanium](/img/structure/B1240574.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
